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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridazine, a heterocyclic aromatic compound, serves as a crucial building block in
the synthesis of a wide array of biologically active molecules. Its unique structural features,
characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl
substituent, impart a distinct reactivity profile that is of significant interest in medicinal chemistry
and materials science. This in-depth technical guide provides a comprehensive overview of the
chemical properties and reactivity of 4-methylpyridazine, complete with tabulated data,
detailed experimental protocols, and visualizations of its chemical behavior.

Chemical and Physical Properties

4-Methylpyridazine is a colorless to pale yellow liquid at room temperature, soluble in organic
solvents and exhibiting limited solubility in water.[1] A summary of its key physical and chemical
properties is presented in the tables below.

Physical Properties
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Property Value Reference
Molecular Formula CsHeNz2 [2]
Molecular Weight 94.11 g/mol [2]
Boiling Point 98-100 °C at 11 mmHg
Melting Point Data not consistently available
Density 1.06 g/mL at 25 °C
Refractive Index (n20/D) 1.521
Chemical Properties
Property Value Reference
IUPAC Name 4-methylpyridazine [2]
CAS Number 1120-88-3 [2]
pKa (of conjugate acid) ~3.3 [2]
LogP -0.3 [2]
Water Solubility Miscible [31[4]

Spectral Data

Spectroscopic Technique

Key Features

Signals corresponding to the methyl protons and

1H NMR . T
the aromatic protons on the pyridazine ring.
Resonances for the methyl carbon and the four
BC NMR . . o
unigue aromatic carbons of the pyridazine ring.
R Characteristic peaks for C-H (aromatic and

aliphatic) and C=N stretching vibrations.

Mass Spectrometry

Molecular ion peak (M+) at m/z = 94.
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Reactivity of 4-Methylpyridazine

The reactivity of 4-methylpyridazine is governed by the presence of the two nitrogen atoms in
the aromatic ring, which are electron-withdrawing and influence the electron density
distribution. This makes the pyridazine ring generally less susceptible to electrophilic attack
compared to benzene but activates it for nucleophilic substitution, particularly at positions ortho
and para to the nitrogen atoms.

N-Oxidation

The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides. This
transformation is significant as it can alter the electronic properties of the ring, making it more
susceptible to certain substitution reactions and is a key step in the synthesis of various
functionalized derivatives.

Disclaimer: This is a representative protocol based on general procedures for the N-oxidation
of pyridine derivatives.[5] Specific reaction conditions for 4-methylpyridazine may require
optimization.

Materials:

4-Methylpyridazine

e Hydrogen peroxide (30% solution)

o Acetic acid

e Sodium bicarbonate solution (saturated)

¢ Dichloromethane

e Anhydrous magnesium sulfate

¢ Round-bottom flask

o Magnetic stirrer

» Heating mantle with temperature control
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e Separatory funnel
e Rotary evaporator
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpyridazine (1
equivalent) in glacial acetic acid.

e Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5
equivalents) dropwise, while maintaining the temperature below 10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.

o Once the reaction is complete, cool the mixture to room temperature and carefully neutralize
it with a saturated solution of sodium bicarbonate until the effervescence ceases.

o Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
» Combine the organic extracts and dry over anhydrous magnesium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude 4-methylpyridazine-N-oxide.

e The product can be further purified by recrystallization or column chromatography.

N-Methylation

The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing for
alkylation reactions, such as N-methylation, to form pyridazinium salts.

Disclaimer: This is a representative protocol based on general procedures for the N-alkylation
of pyridines.

Materials:

e 4-Methylpyridazine
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Methyl iodide

Anhydrous diethyl ether or acetone

Round-bottom flask

Magnetic stirrer

Reflux condenser

Procedure:

o Dissolve 4-methylpyridazine (1 equivalent) in anhydrous acetone or diethyl ether in a
round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

e Add methyl iodide (1.1 equivalents) to the solution.

« Stir the reaction mixture at room temperature or under gentle reflux for several hours. The
formation of a precipitate (the pyridazinium salt) should be observed.

 After the reaction is complete (monitored by TLC), cool the mixture and collect the solid
product by filtration.

e Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting
materials.

e Dry the product under vacuum to obtain the 1-methyl-4-methylpyridazin-1-ium iodide.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is
deactivated towards electrophilic aromatic substitution. Reactions such as nitration and
halogenation require harsh conditions and often result in low yields. The substitution, when it
occurs, is directed to the positions less deactivated by the nitrogen atoms. For 4-
methylpyridazine, the likely position for electrophilic attack would be C5.

Disclaimer: This is a representative protocol adapted from the nitration of similar pyridine-N-
oxides. Direct nitration of 4-methylpyridazine is challenging. The N-oxide is more reactive
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towards electrophilic substitution.[6]
Materials:

e 4-Methylpyridazine-N-oxide

e Fuming nitric acid

» Concentrated sulfuric acid

* Ice bath

e Sodium carbonate solution

» Dichloromethane

e Anhydrous sodium sulfate
Procedure:

e In aflask cooled in an ice-salt bath, slowly add 4-methylpyridazine-N-oxide (1 equivalent)
to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature
below 10 °C.

 After the addition, slowly warm the reaction mixture to 90-100 °C and maintain this
temperature for several hours.

e Cool the reaction mixture and pour it carefully onto crushed ice.
o Neutralize the acidic solution with a sodium carbonate solution until it is basic.
o Extract the product with dichloromethane.

» Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to
obtain the crude nitrated product.

 Purify the product by column chromatography or recrystallization.
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Nucleophilic Aromatic Substitution

The pyridazine ring is susceptible to nucleophilic aromatic substitution, especially when a good
leaving group (e.g., a halogen) is present on the ring. The positions ortho and para to the ring
nitrogens are the most activated for this type of reaction. For instance, a chloropyridazine
derivative can be synthesized from a pyridazinone, which can then undergo nucleophilic
substitution.[1][7][8]

Disclaimer: This is a generalized two-step protocol illustrating the principle of nucleophilic
aromatic substitution on a pyridazine ring.[1]

Step 1: Synthesis of 4-Methyl-6-chloropyridazine (Hypothetical)
Materials:

o 4-Methylpyridazin-6(1H)-one (hypothetical starting material)

Phosphorus oxychloride (POCIs)

Round-bottom flask

Reflux condenser

Heating mantle

Procedure:

Carefully add 4-methylpyridazin-6(1H)-one to an excess of phosphorus oxychloride in a
round-bottom flask equipped with a reflux condenser.

e Heat the mixture under reflux for several hours.
 After cooling, pour the reaction mixture cautiously onto crushed ice.
o Neutralize the solution with a base (e.g., sodium carbonate).

o Extract the product with a suitable organic solvent (e.g., chloroform).
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» Dry the organic layer, filter, and remove the solvent to obtain the crude 4-methyl-6-
chloropyridazine.

 Purify by distillation or chromatography.
Step 2: Nucleophilic Substitution with an Amine

Materials:

4-Methyl-6-chloropyridazine

Amine (e.g., piperidine)

Solvent (e.g., ethanol or DMF)

Base (e.g., potassium carbonate) (optional)
Procedure:

» Dissolve 4-methyl-6-chloropyridazine and the amine (1-2 equivalents) in a suitable solvent in
a round-bottom flask.

« If the amine salt is formed, a non-nucleophilic base can be added to neutralize the acid.

e Heat the reaction mixture under reflux until the starting material is consumed (monitored by
TLC).

e Cool the reaction mixture and remove the solvent under reduced pressure.
 Partition the residue between water and an organic solvent.

o Separate the organic layer, dry it, and evaporate the solvent to get the crude product.
 Purify the product by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

While 4-methylpyridazine itself is primarily a synthetic intermediate, its derivatives have
shown a wide range of biological activities, including anticancer, anti-inflammatory, and
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antimicrobial properties.[9][10][11] Many of these activities are attributed to the ability of the
pyridazine scaffold to act as a hinge-binding motif in various protein kinases. Inhibition of these
kinases can disrupt cellular signaling pathways that are often dysregulated in diseases like
cancer.

A common mechanism of action for pyridazine-based drugs is the inhibition of kinase signaling
pathways, which are crucial for cell proliferation, survival, and differentiation. The diagram
below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.

Click to download full resolution via product page

Caption: A generic kinase signaling pathway often targeted by pyridazine-based inhibitors.

Conclusion

4-Methylpyridazine is a versatile heterocyclic compound with a rich and complex reactivity
profile. Its ability to undergo a variety of chemical transformations, including N-oxidation, N-
methylation, and nucleophilic substitution, makes it a valuable precursor for the synthesis of
diverse molecular architectures. The derivatives of 4-methylpyridazine have demonstrated
significant potential in drug discovery, particularly as inhibitors of key cellular signaling
pathways. This guide provides a foundational understanding of the chemical properties and
reactivity of 4-methylpyridazine, offering valuable insights for researchers and scientists
working in the fields of organic synthesis, medicinal chemistry, and drug development. Further
exploration of its reaction scope and the biological activities of its derivatives will undoubtedly
continue to yield novel and important discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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